molecular formula C10H13NO3S2 B7160631 N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide

N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide

Cat. No.: B7160631
M. Wt: 259.3 g/mol
InChI Key: JHYAOBQFDZZTGL-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a sulfonyl group and a carboxamide group, with a 4,5-dimethylthiophene moiety

Properties

IUPAC Name

N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-6-5-9(15-7(6)2)16(13,14)11-10(12)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYAOBQFDZZTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the sulfonyl and carboxamide groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-yl)sulfonylcyclopropanecarboxamide
  • N-(4-methylthiophen-2-yl)sulfonylcyclopropanecarboxamide
  • N-(5-methylthiophen-2-yl)sulfonylcyclopropanecarboxamide

Uniqueness

N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide is unique due to the presence of two methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s interaction with molecular targets and its overall stability.

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